4-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-2-CYANO-3-(2-METHOXY-5-NITROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is a complex organic compound with a unique structure that includes cyano, methoxy, nitro, and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-CYANO-3-(2-METHOXY-5-NITROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-CYANO-3-(2-METHOXY-5-NITROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[(E)-2-CYANO-3-(2-METHOXY-5-NITROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-CYANO-3-(2-METHOXY-5-NITROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano, methoxy, nitro, and fluorobenzoyl derivatives, such as:
- 4-[(E)-2-CYANO-3-(2-METHOXY-5-NITROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE
- 4-CYANO-2-METHOXYBENZALDEHYDE
Uniqueness
What sets 4-[(E)-2-CYANO-3-(2-METHOXY-5-NITROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H18FN3O7 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methoxy-5-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C25H18FN3O7/c1-34-21-9-7-19(29(32)33)13-20(21)28-24(30)17(14-27)10-15-6-8-22(23(11-15)35-2)36-25(31)16-4-3-5-18(26)12-16/h3-13H,1-2H3,(H,28,30)/b17-10+ |
InChI Key |
KVBZEAIFFGAPSY-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)/C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)C#N |
Origin of Product |
United States |
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